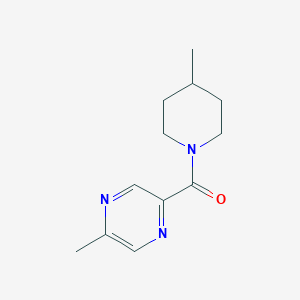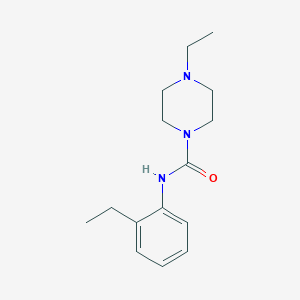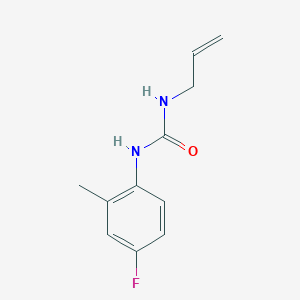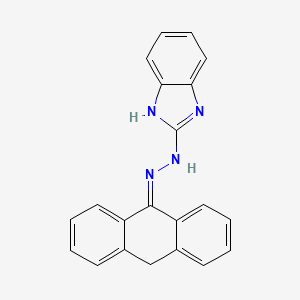
4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of certain enzymes, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide involves the inhibition of certain enzymes, which are involved in various cellular processes. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted, but the overall effect is a reduction in enzymatic activity.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide depend on the specific enzyme being targeted. In general, the inhibition of these enzymes can lead to a reduction in cellular proliferation, inflammation, and viral replication. This compound has also been shown to have anti-tumor effects in preclinical studies, making it a promising candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide in lab experiments include its potency and specificity for certain enzymes, as well as its potential for the development of new drugs. However, this compound may have limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental settings. Additionally, the high cost of synthesis and limited availability of this compound may also be a limiting factor for some researchers.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide. One potential area of research is the development of new drugs based on this compound, which could have therapeutic applications in the treatment of cancer, inflammatory diseases, and viral infections. Another area of research is the optimization of the synthesis method for this compound, which could improve its purity and yield. Additionally, the study of the mechanism of action and biochemical effects of this compound could lead to a better understanding of the cellular processes involved in disease progression.
Synthesemethoden
The synthesis of 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide involves several steps. The first step is the preparation of 3-nitrobenzoic acid, which is then coupled with 3-morpholin-4-ylsulfonylphenylamine to form an amide bond. The resulting compound is then reacted with 3-methylpiperidine to form the final product. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the compound can be optimized through various modifications to the synthesis method.
Wissenschaftliche Forschungsanwendungen
4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to be a potent inhibitor of certain enzymes, including proteases and kinases, which are involved in various disease processes. The inhibition of these enzymes by 4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide has been demonstrated to have therapeutic potential for the treatment of cancer, inflammatory diseases, and viral infections.
Eigenschaften
IUPAC Name |
4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S/c1-17-4-3-9-25(16-17)21-8-7-18(14-22(21)27(29)30)23(28)24-19-5-2-6-20(15-19)34(31,32)26-10-12-33-13-11-26/h2,5-8,14-15,17H,3-4,9-13,16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUNYOMKGDMYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylpiperidin-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)

![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)



![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)




![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)
![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)